molecular formula C19H23N3O4 B2433765 2-((3-Hydroxypropyl)amino)-4-oxo-4-((4-(phenylamino)phenyl)amino)butanoic acid CAS No. 1048008-87-2

2-((3-Hydroxypropyl)amino)-4-oxo-4-((4-(phenylamino)phenyl)amino)butanoic acid

Cat. No.: B2433765
CAS No.: 1048008-87-2
M. Wt: 357.41
InChI Key: LFZMBOGJMASSJE-UHFFFAOYSA-N
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Description

2-((3-Hydroxypropyl)amino)-4-oxo-4-((4-(phenylamino)phenyl)amino)butanoic acid is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes both hydroxy and amino functional groups, making it a versatile molecule for chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((3-Hydroxypropyl)amino)-4-oxo-4-((4-(phenylamino)phenyl)amino)butanoic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Hydroxypropylamine Intermediate: This step involves the reaction of propylene oxide with ammonia to form 3-hydroxypropylamine.

    Coupling with Phenylamine Derivatives: The hydroxypropylamine is then reacted with 4-aminobenzophenone under acidic conditions to form the intermediate compound.

    Final Coupling and Oxidation: The intermediate is further reacted with another phenylamine derivative, followed by oxidation to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and advanced purification methods may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-((3-Hydroxypropyl)amino)-4-oxo-4-((4-(phenylamino)phenyl)amino)butanoic acid can undergo various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding carbonyl compounds.

    Reduction: The carbonyl group can be reduced to form alcohols or amines.

    Substitution: The amino groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted amines or amides.

Scientific Research Applications

2-((3-Hydroxypropyl)amino)-4-oxo-4-((4-(phenylamino)phenyl)amino)butanoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-((3-Hydroxypropyl)amino)-4-oxo-4-((4-(phenylamino)phenyl)amino)butanoic acid involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes and receptors, modulating their activity.

    Pathways Involved: It may influence signaling pathways related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • 2-((3-Hydroxypropyl)amino)-4-oxo-4-((4-(methylamino)phenyl)amino)butanoic acid
  • 2-((3-Hydroxypropyl)amino)-4-oxo-4-((4-(ethylamino)phenyl)amino)butanoic acid

Uniqueness

2-((3-Hydroxypropyl)amino)-4-oxo-4-((4-(phenylamino)phenyl)amino)butanoic acid is unique due to its specific combination of functional groups, which provides a distinct set of chemical properties and reactivity. This uniqueness makes it a valuable compound for various research applications, offering different reactivity and interaction profiles compared to its analogs.

Properties

IUPAC Name

4-(4-anilinoanilino)-2-(3-hydroxypropylamino)-4-oxobutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O4/c23-12-4-11-20-17(19(25)26)13-18(24)22-16-9-7-15(8-10-16)21-14-5-2-1-3-6-14/h1-3,5-10,17,20-21,23H,4,11-13H2,(H,22,24)(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFZMBOGJMASSJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC2=CC=C(C=C2)NC(=O)CC(C(=O)O)NCCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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